4-Bromophenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

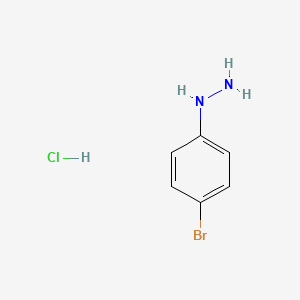

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOWBBBHWTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883508 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-18-4, 622-88-8 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-bromophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

Abstract: 4-Bromophenylhydrazine hydrochloride is a pivotal chemical intermediate widely employed in the pharmaceutical and fine chemical industries.[1] Its utility stems from the reactive hydrazine moiety, making it a cornerstone for the synthesis of complex heterocyclic structures, most notably indoles via the Fischer indole synthesis. This guide provides a comprehensive overview of its physical and chemical properties, details a common synthetic pathway, explores its primary applications, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identification and Overview

This compound is an organic salt that serves as a stable and reliable source of the 4-bromophenylhydrazine free base for various chemical reactions.[2][3] It is recognized by several synonyms and identifiers crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-bromophenyl)hydrazine;hydrochloride | [4] |

| CAS Number | 622-88-8 | [2][4][5] |

| Molecular Formula | C₆H₈BrClN₂ | [2][4] |

| Molecular Weight | 223.50 g/mol | [2][4][6] |

| Synonyms | 1-(4-bromophenyl)hydrazine hydrochloride, p-Bromophenylhydrazine monohydrochloride, 4-Bromophenylhydrazinium chloride | [2][6] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It typically appears as a white to light gray or beige crystalline powder.[2][7][8] Its solubility in water makes it suitable for aqueous reaction media, a common requirement in pharmaceutical process chemistry.[2][5][6]

| Property | Value | Source(s) |

| Appearance | White, beige, light gray to light brown crystalline powder | [2][6][7][8][9] |

| Melting Point | 210 - 215 °C or 220 - 230 °C (decomposes) | [2][7][9][10][11] |

| Boiling Point | 285.6 °C at 760 mmHg (for free base) | [5][11] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][5][6] |

| Odor | Odorless | [7][12] |

| Hygroscopicity | Hygroscopic | [2] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is centered on the nucleophilic nature of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds.

Stability and Storage

Under normal conditions, the compound is stable.[7] However, it is sensitive to moisture (hygroscopic) and potentially air, necessitating specific storage protocols.[2] To maintain its integrity, it should be stored in a cool, dry, dark place in a tightly sealed container, preferably under an inert atmosphere.[2][12]

Incompatibilities and Hazardous Decomposition

This compound is incompatible with strong oxidizing agents and bases.[7] Contact with bases will neutralize the hydrochloride salt, liberating the free hydrazine, which may have different stability characteristics. Upon combustion, it may emit corrosive and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[3][7][13]

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is as a precursor in the Fischer indole synthesis, a powerful reaction for creating the indole heterocyclic system.[14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of 4-bromophenylhydrazine with an aldehyde or ketone.[14][15] The bromine atom is retained on the final indole ring, providing a handle for further functionalization, for example, in the synthesis of triptan-class antimigraine drugs.[14]

Caption: Mechanism of the Fischer Indole Synthesis.

Other Synthetic Applications

Beyond indole synthesis, this compound is a valuable reagent for producing other classes of compounds. It has been used in the synthesis of:

-

Acylsulfonamides and acylsulfamides , which are bioisosteres of carboxylic acids used in drug discovery.[2][10]

-

Complex heterocyclic systems such as dihydroindolo[3,2-d][6]benzazepin-6(5H)-one derivatives.[2][10]

Synthesis Methodology

A common industrial preparation method for this compound involves a multi-step process starting from 4-bromaniline.[16] This pathway ensures high purity and good yield, which is critical for its use in pharmaceutical applications.[1][16]

Experimental Protocol: Synthesis Overview [16]

-

Diazotization: 4-bromaniline is mixed with concentrated hydrochloric acid and cooled to 0–5 °C. An aqueous solution of sodium nitrite is added slowly while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent. A patented method uses zinc powder and concentrated hydrochloric acid, which offers good performance and high yield while producing easily removable byproducts.

-

Purification: The crude 4-bromophenylhydrazine product is purified. This can involve dissolving it in hot water, decolorizing with activated carbon, and recrystallizing upon cooling.

-

Salification: The purified free base is dissolved in hydrochloric acid and stirred at an elevated temperature (60-70 °C) to induce crystallization of the hydrochloride salt. The final product is washed, often with acetone, and dried.

Caption: Synthesis flowchart for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine purity, with commercial grades typically exceeding 98% or 99%.[9] Spectroscopic methods are essential for structural confirmation. Authoritative sources indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra for this compound, which provide detailed information about its molecular structure.[4][17][18]

Safety, Handling, and Toxicology

This compound is a hazardous substance that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[4][12][19][20]

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source(s) |

|

| GHS05 | H314: Causes severe skin burns and eye damage | [2][4][12][19] |

| GHS07 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls: All work should be performed in a well-ventilated area, preferably inside a chemical fume hood.[7][12] Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[20]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent skin contact.[13][20]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3][13]

Handling Procedures: Avoid breathing dust.[13][19] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[7] Keep containers tightly sealed when not in use.[12][13]

First Aid and Emergency Procedures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][19]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][19]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][19]

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12][13] Keep containers securely sealed to prevent contamination and reaction with moisture.[13]

Disposal: Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[7][20]

Conclusion

This compound is a compound of significant utility in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an indispensable building block for constructing complex molecules, particularly indole derivatives for the pharmaceutical industry. While its application is widespread, its hazardous nature demands rigorous adherence to safety protocols to ensure the well-being of researchers and scientists. Proper handling, storage, and understanding of its chemical behavior are paramount to leveraging its full potential in drug development and chemical research.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 622-88-8 [chemicalbook.com]

- 3. 1-(4-Bromophenyl)hydrazine hydrochloride(622-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. indiamart.com [indiamart.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 9. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 11. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. This compound(622-88-8) 1H NMR spectrum [chemicalbook.com]

- 18. 622-88-8|(4-Bromophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 19. Page loading... [guidechem.com]

- 20. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromophenylhydrazine Hydrochloride from 4-Bromoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-Bromophenylhydrazine hydrochloride, a critical intermediate in the pharmaceutical and fine chemical industries.[1][2] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and safety considerations necessary for a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, grounded in established chemical literature and authoritative safety standards.

Strategic Overview: The Synthetic Pathway

The transformation of 4-bromoaniline into this compound is a classic two-step process foundational to organic synthesis. The overall strategy involves:

-

Diazotization: The primary aromatic amine (4-bromoaniline) is converted into a reactive 4-bromobenzenediazonium chloride intermediate. This is achieved through reaction with nitrous acid, generated in situ.[3][4]

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.

-

Salification & Isolation: The resulting 4-bromophenylhydrazine free base is converted to its more stable hydrochloride salt and isolated.[1]

This pathway is favored for its reliability and scalability, though it demands rigorous control over reaction conditions to ensure both high yield and safety.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from 4-bromoaniline to the final hydrochloride salt.

The Chemistry of Transformation: Mechanism and Rationale

Part I: Diazotization of 4-Bromoaniline

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic chemistry.[5][6]

Mechanism: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the key reactive species that attacks the nucleophilic nitrogen of the 4-bromoaniline. A series of proton transfers and the elimination of a water molecule ultimately yield the 4-bromobenzenediazonium ion.[7]

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas.[3][4] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent decomposition and the formation of unwanted phenolic byproducts.

-

Strong Acidic Medium: A strong acid like concentrated HCl serves multiple purposes.[1] It catalyzes the formation of the nitrosonium ion, ensures the starting aniline is fully protonated to prevent unwanted side reactions (like azo coupling with unreacted aniline), and provides the chloride counter-ion for the resulting diazonium salt.

Diazotization Reaction Mechanism

Caption: Mechanism for the formation of the 4-bromobenzenediazonium ion.

Part II: Reduction of the Diazonium Intermediate

Once formed, the highly reactive diazonium salt is immediately used in the reduction step. Several reducing agents can be employed, with the choice impacting yield, purity, and operational complexity.

-

Sulfite/Metabisulfite Method: Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are common, cost-effective choices.[8][9][10] The reaction proceeds via a nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium group, forming an intermediate adduct which is then hydrolyzed under acidic conditions to yield the hydrazine. Careful pH control during the initial reduction is often necessary.[8][9]

-

Zinc Dust/HCl Method: A patent describes the use of zinc powder with concentrated hydrochloric acid as a potent reducing system.[1] This method can offer good reduction performance and potentially shorten reaction times. However, the workup requires the removal of zinc salts.[1]

-

Stannous Chloride (SnCl₂): While effective, this method introduces tin salts that can be problematic to remove and pose environmental concerns, making it less favorable in modern process chemistry.

-

Ascorbic Acid (Vitamin C): A milder, metal-free alternative that has gained attention for its green chemistry credentials, particularly in large-scale synthesis.

This guide will focus on a protocol adapted from the robust zinc dust/hydrochloric acid method due to its clear documentation in the patent literature.[1]

Quantitative Data and Reagent Overview

A successful synthesis relies on precise stoichiometry. The following table outlines the key reagents for a laboratory-scale preparation.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | Starting Material |

| Conc. HCl (37%) | HCl | 36.46 | ~10.0 | Acid/Solvent |

| Sodium Nitrite | NaNO₂ | 69.00 | ~1.1 | Diazotizing Agent |

| Zinc Powder | Zn | 65.38 | ~3.0 | Reducing Agent |

| Acetone | C₃H₆O | 58.08 | - | Washing Solvent |

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Required Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Ice-salt bath for cooling.

-

Buchner funnel and vacuum flask for filtration.

-

Standard laboratory glassware.

Step-by-Step Methodology:

Part A: Diazotization [1]

-

Initial Setup: In a 5L three-neck flask, combine 4-bromoaniline (200 g) and 37% concentrated hydrochloric acid (600 ml).

-

Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the mixture to an internal temperature of 0–5 °C. An efficient cooling bath is crucial to maintain this temperature range.[3]

-

Nitrite Addition: Prepare a solution of sodium nitrite (110 g) in water (200 ml) and cool it separately in an ice bath.

-

Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature from exceeding 5 °C. A reddish-brown color may be observed.

-

Reaction Completion: After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 1 to 1.5 hours to ensure the reaction goes to completion.[1] The solution should be carried forward to the next step immediately.

Part B: Reduction and Salification [1]

-

Reducing Agent Addition: To the cold diazonium salt solution, begin adding zinc powder (270 g) in small portions. The addition is exothermic; maintain the temperature between 5–10 °C.

-

Reduction Reaction: After all the zinc has been added, allow the mixture to stir for 2-3 hours while maintaining the cool temperature. The color of the solution will likely change as the diazonium salt is consumed.

-

Isolation of Crude Product: Filter the reaction mixture to remove any unreacted zinc and other solids. The filtrate contains the crude 4-bromophenylhydrazine.

-

Purification (Leaching): Transfer the crude product into a beaker and add water (approximately 20 times the weight of the crude product). Heat the mixture to dissolve the product, then allow it to cool and crystallize to improve purity. Filter to collect the purified 4-bromophenylhydrazine free base.

-

Final Salification: Dissolve the purified 4-bromophenylhydrazine (e.g., 92 g) in 37% concentrated hydrochloric acid (48.5 ml). Heat gently to around 65 °C with stirring until crystallization begins.[1]

-

Crystallization and Isolation: Cool the solution to 20 °C to complete crystallization. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold acetone to remove residual acid and impurities.[1] Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to obtain the final this compound as a crystalline powder.[11]

Mandatory Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates.

-

Hydrazine Derivatives: Phenylhydrazines are toxic, corrosive, and potential carcinogens.[12][13] All handling must be done in a fume hood.[13] Wear appropriate PPE, including nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[13][14] Avoid inhalation of vapors and any skin contact.[12][15]

-

Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always keep them in a cold, aqueous solution.[3]

-

Acids and Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle with care.

-

Waste Disposal: All chemical waste, especially those containing hydrazine residues, must be collected and disposed of according to institutional and local environmental regulations.[13] Label waste containers clearly.[13]

References

- 1. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 5. nbinno.com [nbinno.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 9. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 10. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. ehs.unm.edu [ehs.unm.edu]

- 14. arxada.com [arxada.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

mechanism of 4-Bromophenylhydrazine hydrochloride formation

An In-Depth Technical Guide to the Formation Mechanism of 4-Bromophenylhydrazine Hydrochloride

Introduction

This compound (CAS No. 622-88-8) is a cornerstone intermediate in the synthesis of a multitude of high-value organic molecules.[1][2] For researchers and professionals in drug development, its primary utility lies in being a key precursor for the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus found in numerous pharmaceuticals, including the triptan class of anti-migraine agents and various anti-cancer drugs.[3][4][5] Its applications also extend to the manufacturing of agrochemicals and specialty dyes.[2][6]

The synthesis of this critical building block is a classic and elegant example of aromatic chemistry, proceeding through a well-defined, two-stage pathway: the diazotization of 4-bromoaniline followed by the reduction of the resulting diazonium salt. A final acidification step yields the stable hydrochloride salt, which is the common commercial form.[7]

This guide, intended for chemists and drug development professionals, provides an in-depth examination of the formation mechanism of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the causality behind critical process parameters, and the practical considerations for ensuring a high-yield, high-purity synthesis. By understanding the "why" behind each step, scientists can optimize, troubleshoot, and safely scale this vital transformation.

Part I: The Diazotization of 4-Bromoaniline

The journey from a primary arylamine to its corresponding hydrazine begins with the conversion of the amino group into a diazonium group (-N₂⁺). This transformation is one of the most important reactions in aromatic chemistry, converting a strongly activating, ortho-, para-directing amino group into an excellent leaving group, thereby opening a gateway to a vast array of functionalizations.[8]

The Core Mechanism

The diazotization reaction is typically performed by treating the starting arylamine, in this case, 4-bromoaniline, with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl).[7] The reaction is not a direct displacement but a multi-step process initiated by the in situ formation of the true nitrosating agent.

-

Formation of Nitrous Acid (HONO): In the acidic medium, sodium nitrite is protonated to form the unstable nitrous acid.

-

Formation of the Nitrosonium Ion (NO⁺): A second protonation of nitrous acid by the strong acid leads to the formation of a nitrosonium ion (or its carrier, such as H₂O⁺-NO), a potent electrophile.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic nitrosonium ion, forming an N-nitrosammonium salt.

-

Deprotonation & Tautomerization: The N-nitrosammonium salt is deprotonated to yield an N-nitrosamine. This intermediate then undergoes acid-catalyzed tautomerization to a diazohydroxide.

-

Dehydration to Diazonium Ion: Protonation of the hydroxyl group in the diazohydroxide creates a good leaving group (water). Its departure results in the formation of the relatively stable 4-bromobenzenediazonium cation.

Caption: The diazotization of 4-bromoaniline to its diazonium salt.

Critical Experimental Parameters & Rationale

The success of a diazotization reaction hinges on meticulous control of its conditions. The choices made are not arbitrary but are dictated by the kinetics and stability of the species involved.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0–5 °C | Crucial for Stability: The aryldiazonium salt is thermally unstable. Above 5-10 °C, it can readily decompose, primarily through reaction with water, to form 4-bromophenol and evolve nitrogen gas, significantly reducing the yield.[9] The initial formation of nitrous acid is also exothermic and requires cooling. |

| Acid | Excess Concentrated HCl | Dual Role: 1) It converts the water-insoluble 4-bromoaniline into its more soluble hydrochloride salt, facilitating a homogenous reaction. 2) It is required catalytically to generate the electrophilic nitrosonium ion from sodium nitrite. An excess ensures the medium remains strongly acidic throughout the reaction.[7] |

| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Safety and Selectivity: The reaction is exothermic. Slow addition allows for effective heat dissipation, maintaining the critical low temperature. It also prevents a localized excess of nitrous acid, which can lead to undesired side reactions. |

Experimental Protocol: Diazotization of 4-Bromoaniline

This protocol is a representative synthesis of the 4-bromobenzenediazonium chloride solution, which is typically used immediately in the subsequent reduction step without isolation.

Table 1: Reagents for Diazotization

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | CAS No. |

| 4-Bromoaniline | 172.03 | 20.0 g | 0.116 | 1.0 | 106-40-1 |

| Conc. HCl (37%) | 36.46 | 60 mL | ~0.72 | ~6.2 | 7647-01-0 |

| Sodium Nitrite | 69.00 | 8.8 g | 0.128 | 1.1 | 7632-00-0 |

| Water | 18.02 | 30 mL | - | - | 7732-18-5 |

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 4-bromoaniline and concentrated hydrochloric acid.

-

Cool the resulting slurry in an ice-salt bath to a stable internal temperature of 0–5 °C.[7]

-

In a separate beaker, dissolve sodium nitrite in water and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the stirred 4-bromoaniline slurry over a period of 1–1.5 hours, ensuring the internal temperature does not exceed 5 °C.[7]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 4-bromobenzenediazonium chloride and is ready for the reduction step.

Part II: Reduction of the Diazonium Salt & Product Isolation

With the unstable diazonium salt prepared, the next critical stage is its reduction to the corresponding hydrazine. This step quenches the highly reactive diazonium group and forms the stable N-N single bond of the hydrazine.

The Stannous Chloride (SnCl₂) Reduction Mechanism

Stannous chloride (tin(II) chloride) is a classic, effective, and widely used reducing agent for this transformation.[10][11] It functions as a single-electron donor, with the Sn(II) ion being oxidized to the more stable Sn(IV) state.[12]

The mechanism is believed to proceed via a series of single-electron transfers (SET) and protonation steps.

-

First Electron Transfer: SnCl₂ donates an electron to the terminal nitrogen of the diazonium cation, reducing it to a diazenyl radical.

-

Second Electron Transfer: A second molecule of SnCl₂ (or the Sn(III) intermediate) donates another electron to form a diazenyl anion.

-

Protonation: The highly basic diazenyl anion is protonated by the acidic medium.

-

Further Reduction & Protonation: This sequence of electron transfer and protonation continues until the N=N double bond is fully reduced to the N-N single bond of the hydrazine, with the overall process consuming four reducing equivalents.

Caption: Simplified pathway for the reduction of the diazonium ion.

Alternative Reduction Methodologies

While effective, the use of tin salts can be problematic, especially in pharmaceutical synthesis, due to the potential for heavy metal contamination in the final product. This has driven the development of greener alternatives.

-

Sodium Sulfite (Na₂SO₃): This method proceeds by an initial nucleophilic attack of the sulfite ion on the diazonium salt, forming an aryldiazo-sulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[10][13]

-

Ascorbic Acid (Vitamin C): A significant advancement for large-scale and pharmaceutical synthesis is the use of ascorbic acid as a heavy-metal-free reducing agent.[14][15] The reaction is performed in an entirely aqueous medium and avoids tin residues, making it a much "greener" and safer alternative. The mechanism involves the formation of an intermediate adduct between the diazonium salt and ascorbic acid, which upon heating in acid, hydrolyzes to the desired hydrazine.

Protocol: Reduction and Isolation

This protocol describes the reduction using the traditional SnCl₂ method, followed by the crucial step of isolating the product as its stable hydrochloride salt.

Table 2: Reagents for Reduction and Isolation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | CAS No. |

| SnCl₂·2H₂O | 225.63 | 65.5 g | 0.290 | ~2.5 | 10025-69-1 |

| Conc. HCl (37%) | 36.46 | 60 mL | ~0.72 | ~6.2 | 7647-01-0 |

| NaOH (50% aq.) | 40.00 | As needed | - | - | 1310-73-2 |

| Acetone | 58.08 | For washing | - | - | 67-64-1 |

Methodology:

-

Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred SnCl₂ solution, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours. A precipitate of the hydrazine hydrochloride complex will form.

-

Cool the mixture again in an ice bath and carefully basify by adding 50% aqueous sodium hydroxide solution until the pH is strongly alkaline. This step is crucial: it decomposes the tin complexes and liberates the free 4-bromophenylhydrazine base, which may appear as an oil or solid.

-

Extract the free base into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Salification: Combine the organic extracts and add concentrated HCl. The this compound is insoluble in many organic solvents and will precipitate as a solid.[7]

-

Filter the solid product, wash it with a small amount of cold solvent (e.g., acetone) to remove impurities, and dry under vacuum.[7]

Caption: Experimental workflow for the synthesis of the target compound.

Quality Control and Characterization

Verification of the final product's identity and purity is essential. Standard analytical methods are employed to confirm the structure and assess purity.

Table 3: Physical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈BrClN₂ | [3] |

| Molecular Weight | 223.50 g/mol | [3][16] |

| Appearance | Beige to grey crystalline powder | [17][18] |

| Melting Point | 220–230 °C (decomposes) | [3][19] |

| ¹H NMR | Spectral data available for confirmation | [16] |

| ¹³C NMR | Spectral data available for confirmation | [16] |

| IR Spectroscopy | Characteristic peaks for N-H and aromatic C-H bonds | [16] |

| Purity (HPLC) | Typically >98% for commercial grades | [1] |

Application Spotlight: The Fischer Indole Synthesis

The primary reason this compound is a high-demand intermediate is its role in the Fischer indole synthesis.[4][5] In this acid-catalyzed reaction, the hydrazine is condensed with an aldehyde or ketone to form a hydrazone. This hydrazone, upon heating in the presence of an acid catalyst (Brønsted or Lewis), undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[20][21] The bromine atom can be retained in the final product or used as a handle for further functionalization via cross-coupling reactions.[22]

Caption: Use of the title compound in the Fischer indole synthesis.

Conclusion

The formation of this compound is a multi-step synthesis that relies on the precise and controlled execution of two classic transformations in aromatic chemistry. The initial diazotization of 4-bromoaniline creates a versatile but unstable diazonium salt, whose reactivity must be managed with strict temperature control. The subsequent reduction, whether by traditional tin-based methods or modern heavy-metal-free alternatives, forges the crucial hydrazine linkage. Finally, isolation as the stable hydrochloride salt provides a product ready for use as a key building block in numerous synthetic endeavors, most notably in the construction of pharmaceutically relevant indole scaffolds. A thorough understanding of the mechanisms and critical parameters discussed in this guide empowers scientists to approach this synthesis with the confidence and insight required for success in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. indiamart.com [indiamart.com]

- 3. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 162310100 [thermofisher.com]

- 18. This compound, 97% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 19. This compound | 622-88-8 [chemicalbook.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. jk-sci.com [jk-sci.com]

- 22. nbinno.com [nbinno.com]

The Janus Face of Hydrazine: A Technical Guide to the Fundamental Reactivity of 4-Bromophenylhydrazine HCl

In the landscape of synthetic organic chemistry, few functional groups offer the versatile reactivity of the hydrazine moiety. This guide provides an in-depth exploration of the fundamental reactivity of 4-Bromophenylhydrazine hydrochloride (4-BrPhH-HCl), a workhorse reagent in medicinal chemistry and materials science. We will move beyond simple reaction schemes to dissect the electronic and steric factors that govern its behavior, offering both mechanistic insights and field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical entity.

The Electronic and Structural Landscape of 4-Bromophenylhydrazine

The reactivity of 4-Bromophenylhydrazine is a direct consequence of its molecular architecture. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, defines its fundamental character. However, the nature of these lone pairs is not identical.

-

The α-Nitrogen (Nα): Directly attached to the aromatic ring, the lone pair of Nα is delocalized into the phenyl ring's π-system. This delocalization is further influenced by the electron-withdrawing nature of the bromine atom at the para position, which moderately deactivates the ring and reduces the nucleophilicity of Nα.

-

The β-Nitrogen (Nβ): The lone pair on the terminal Nβ is more localized and, consequently, significantly more nucleophilic and basic. This electronic distinction is the cornerstone of its reactivity, making Nβ the primary site of attack in most reactions.

The hydrochloride salt form plays a crucial role in the compound's stability and handling. Protonation of the highly basic Nβ nitrogen effectively "protects" it, preventing unwanted side reactions and oxidation. The free base can be readily generated in situ by the addition of a suitable base, a common first step in many synthetic protocols.

Caption: Electronic differentiation within the 4-Bromophenylhydrazine HCl molecule.

Nucleophilic Reactivity: The Cornerstone of Synthesis

The primary mode of reactivity for 4-bromophenylhydrazine is as a nucleophile, with the terminal Nβ atom being the kinetic site of attack. This behavior is harnessed in a multitude of classic and contemporary organic transformations.

The Fischer Indole Synthesis: A Gateway to Heterocycles

Arguably the most renowned application of arylhydrazines is the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole scaffold from a phenylhydrazine and an aldehyde or ketone.

Mechanism Overview:

-

Hydrazone Formation: The reaction initiates with the formation of a phenylhydrazone from 4-bromophenylhydrazine and a carbonyl compound. This step typically requires mildly acidic conditions to activate the carbonyl group without excessively protonating the hydrazine.

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form.

-

-Sigmatropic Rearrangement: This is the key bond-forming step, where a-sigmatropic rearrangement (a type of Claisen rearrangement) occurs, leading to the formation of a new C-C bond.

-

Aromatization and Cyclization: The intermediate then undergoes rearomatization, followed by the loss of ammonia and cyclization to yield the final indole product.

The Bromo- Substituent's Defining Role in the Reactivity of 4-Bromophenylhydrazine Hydrochloride

A Technical Guide for Senior Scientists

Abstract

4-Bromophenylhydrazine hydrochloride is a pivotal reagent in modern organic synthesis, particularly for constructing heterocyclic scaffolds essential to the pharmaceutical and agrochemical industries. Its reactivity, however, is not straightforward and is profoundly dictated by the physicochemical properties of the bromo- substituent at the para-position. This technical guide provides an in-depth analysis of the dual electronic nature and steric influence of the bromine atom. We will dissect how these fundamental properties modulate the reagent's behavior in cornerstone reactions such as the Fischer indole synthesis and hydrazone formation, offering field-proven insights into experimental design and optimization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this versatile building block.

Introduction: Beyond a Simple Reagent

Substituent effects are at the heart of predictive organic chemistry. Understanding how a functional group alters the electronic and steric environment of a molecule allows chemists to control reaction pathways, rates, and regioselectivity. In the case of this compound, the bromine atom is not merely a placeholder for subsequent modification; it is an active director of the molecule's synthetic destiny. Its influence stems from a delicate balance of competing electronic effects—a strong, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect. This guide will explore this electronic duality and its practical consequences in key synthetic transformations, providing the causal logic behind protocol choices and empowering scientists to harness this reagent with greater precision.

Physicochemical & Safety Profile

A thorough understanding of a reagent begins with its fundamental properties and safety considerations. This compound is a corrosive solid that requires careful handling.

| Property | Value | Source |

| CAS Number | 622-88-8 | [1] |

| Molecular Formula | C₆H₇BrN₂ · HCl | [2] |

| Molecular Weight | 223.50 g/mol | [1] |

| Appearance | White to beige powder/crystal | [2] |

| Melting Point | ~230 °C (decomposition) | |

| Solubility | Soluble in water | [2] |

Safety Summary:

| Hazard Class | Statement | Precautionary Measures |

| Corrosion | H314: Causes severe skin burns and eye damage.[2][3][4][5] | P280: Wear protective gloves/clothing/eye protection/face protection.[3][4][5] |

| Acute Toxicity | May be harmful if inhaled or swallowed.[6] | P260: Do not breathe dust. P264: Wash skin thoroughly after handling.[3][4][5] |

| Handling | Corrosive material.[2][6] | Use only in a well-ventilated area or under a chemical fume hood.[6] |

| Storage | Store locked up in a dry, cool, well-ventilated place.[4][6] | Keep containers tightly closed. Incompatible with strong oxidizing agents and bases.[6] |

The Dual Nature of the Bromo- Substituent

The reactivity of the aromatic ring and the hydrazine moiety in 4-Bromophenylhydrazine is governed by the bromo- substituent's competing electronic influences and its physical size.

Electronic Effects: A Tale of Induction and Resonance

The bromine atom exerts two opposing electronic effects on the phenyl ring:

-

Inductive Effect (-I): Due to its high electronegativity, bromine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond.[7][8] This effect is dominant and serves to deactivate the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[8][9]

-

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi (π) system.[7][10] This donation of electron density increases the electron density at the carbons ortho and para to the bromine. While this effect is weaker than the inductive withdrawal, it is crucial for directing the regioselectivity of electrophilic substitution reactions.[9][11]

The net result is an aromatic ring that is deactivated overall but is directed to react with electrophiles at the ortho- and para-positions , which are less deactivated than the meta-position.[11]

References

- 1. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jackwestin.com [jackwestin.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Theoretical Yield Calculation for the Synthesis of 4-Bromophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromophenylhydrazine hydrochloride is a crucial intermediate in the pharmaceutical and chemical industries, widely utilized in the synthesis of various organic compounds, including indole derivatives for drug development.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the principles and practical application of theoretical yield calculations. A thorough understanding of theoretical yield is paramount for optimizing reaction conditions, evaluating process efficiency, and ensuring cost-effective production. This document delves into the underlying chemical reactions, stoichiometry, identification of limiting reagents, and the step-by-step calculation process. Furthermore, it provides detailed experimental protocols, safety considerations, and visual aids to facilitate a deeper understanding of the synthesis.

Introduction: The Significance of this compound

4-Bromophenylhydrazine and its hydrochloride salt are valuable reagents in organic synthesis.[3] They serve as key building blocks for the Fischer indole synthesis, a powerful method for constructing the indole ring system found in a multitude of biologically active compounds and pharmaceuticals.[4] The hydrochloride form enhances the stability and handling of the otherwise less stable free base. Given its importance, the ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a fundamental skill for any chemist involved in its synthesis.

The Chemical Pathway: A Two-Step Synthesis

The synthesis of this compound is typically a two-step process starting from 4-bromoaniline. The overall transformation involves the conversion of an amino group (-NH₂) into a hydrazine hydrochloride group (-NHNH₂·HCl).

Step 1: Diazotization of 4-Bromoaniline

The first step is the diazotization of 4-bromoaniline. This reaction converts the primary aromatic amine into a diazonium salt.[5][6] This is achieved by treating 4-bromoaniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][7]

The balanced chemical equation for the diazotization of 4-bromoaniline is:

BrC₆H₄NH₂ + NaNO₂ + 2HCl → [BrC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

Step 2: Reduction of the Diazonium Salt

The resulting 4-bromobenzenediazonium chloride is then reduced to form 4-bromophenylhydrazine.[4][8] Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or zinc dust in an acidic medium.[8][9][10] The use of a reducing agent like zinc powder in concentrated hydrochloric acid has been shown to be effective, offering good reduction performance and high yield.[9] The reaction with stannous chloride is as follows:

[BrC₆H₄N₂]⁺Cl⁻ + 2SnCl₂ + 4HCl → BrC₆H₄NHNH₂·HCl + 2SnCl₄

Finally, the 4-bromophenylhydrazine is typically isolated as its hydrochloride salt by crystallization from an acidic solution.[9]

The Core of Synthesis Efficiency: Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses.[11] To calculate it, one must first determine the limiting reagent.

Identifying the Limiting Reagent

The limiting reagent is the reactant that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[12] To identify the limiting reagent, the following steps are necessary:

-

Calculate the moles of each reactant. This is done by dividing the mass of the reactant by its molar mass.[13]

-

Determine the stoichiometric ratio of the reactants from the balanced chemical equation.

-

Compare the mole ratio of the reactants to the stoichiometric ratio to identify the reactant that will be used up first.[14]

Step-by-Step Theoretical Yield Calculation

Let's consider a practical example for the synthesis of this compound, starting with the diazotization of 4-bromoaniline.

Table 1: Molar Masses of Key Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Bromoaniline | BrC₆H₄NH₂ | 172.03 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| This compound | BrC₆H₄NHNH₂·HCl | 223.50[1][15][16] |

Experimental Protocol Example:

Let's assume the following starting materials are used:

-

4-Bromoaniline: 10.0 g

-

Sodium Nitrite: 4.5 g

Calculation Steps:

-

Calculate the moles of each reactant:

-

Moles of 4-Bromoaniline = 10.0 g / 172.03 g/mol = 0.0581 mol

-

Moles of Sodium Nitrite = 4.5 g / 69.00 g/mol = 0.0652 mol

-

-

Determine the limiting reagent:

-

The balanced equation for diazotization shows a 1:1 stoichiometric ratio between 4-bromoaniline and sodium nitrite.

-

Since we have fewer moles of 4-bromoaniline (0.0581 mol) compared to sodium nitrite (0.0652 mol), 4-bromoaniline is the limiting reagent.

-

-

Calculate the theoretical yield of the intermediate, 4-bromobenzenediazonium chloride:

-

The reaction stoichiometry is 1:1, so the moles of 4-bromobenzenediazonium chloride formed will be equal to the moles of the limiting reagent, 4-bromoaniline.

-

Moles of [BrC₆H₄N₂]⁺Cl⁻ = 0.0581 mol

-

-

Calculate the theoretical yield of the final product, this compound:

-

The reduction of the diazonium salt to the hydrazine hydrochloride also has a 1:1 stoichiometric relationship in the overall balanced equation.

-

Therefore, the moles of this compound that can be theoretically produced is also 0.0581 mol.

-

Theoretical Yield (in grams) = Moles of product × Molar mass of product

-

Theoretical Yield = 0.0581 mol × 223.50 g/mol = 12.99 g

-

Therefore, the theoretical yield of this compound from 10.0 g of 4-bromoaniline is 12.99 grams.

Experimental Workflow and Key Considerations

A successful synthesis relies not only on accurate calculations but also on meticulous experimental execution.

Detailed Experimental Protocol

Step 1: Diazotization

-

To a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), add 4-bromoaniline and concentrated hydrochloric acid.[9]

-

Stir the mixture until a fine slurry is formed.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.[9] The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.[9]

Step 2: Reduction

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or a suspension of zinc powder in acidic water).[9]

-

Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reduction.

Step 3: Isolation and Purification

-

The crude this compound often precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water or a suitable organic solvent like acetone to remove impurities.[9]

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an alcohol-water mixture.[9] Activated carbon can be used during recrystallization to decolorize the solution.[9]

-

Dry the purified product under vacuum to obtain the final this compound.

Visualization of the Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Hydrazine derivatives are known to be toxic and potentially carcinogenic, and appropriate safety measures are imperative.[17][18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended).[19][21]

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[18] In case of contact, rinse immediately with plenty of water.[17]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[19]

-

Incompatible Materials: Hydrazine and its derivatives are strong reducing agents and should be kept away from oxidizing agents, acids, and metal oxides.[20][21]

Conclusion

The accurate calculation of theoretical yield is a cornerstone of synthetic organic chemistry, providing a benchmark against which the efficiency of a reaction can be judged. For the synthesis of this compound, a critical pharmaceutical intermediate, a firm grasp of stoichiometry and the concept of the limiting reagent is essential. By following the principles and protocols outlined in this guide, researchers and drug development professionals can enhance their understanding of this important synthesis, leading to improved yields, greater efficiency, and safer laboratory practices.

References

- 1. 4-ブロモフェニルヒドラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 622-88-8 [chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN103387515A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 12. byjus.com [byjus.com]

- 13. reddit.com [reddit.com]

- 14. omnicalculator.com [omnicalculator.com]

- 15. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. nexchem.co.uk [nexchem.co.uk]

- 19. ehs.unm.edu [ehs.unm.edu]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. arxada.com [arxada.com]

spectroscopic data (NMR, IR) for 4-Bromophenylhydrazine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenylhydrazine Hydrochloride

Introduction

This compound (CAS No: 622-88-8; Molecular Formula: C₆H₈BrClN₂) is a vital chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility primarily stems from its application in the Fischer indole synthesis and as a precursor for various heterocyclic compounds.[1] Given its role in complex molecular construction, unequivocal structural verification and purity assessment are paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering researchers a detailed reference for its characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through reference data, ensuring a trustworthy and authoritative resource.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a para-substituted benzene ring, a key feature that dictates its spectroscopic signature. The protonated hydrazine moiety (-NHNH₃⁺) further imparts distinct characteristics to both NMR and IR spectra. Understanding these structural elements is the foundation for accurate spectral interpretation.

References

A Researcher's Comprehensive Guide to 4-Bromophenylhydrazine Hydrochloride: From Sourcing to Synthesis

For the discerning researcher, scientist, or drug development professional, the selection of starting materials is a critical juncture that dictates the trajectory of experimental outcomes. 4-Bromophenylhydrazine hydrochloride is a cornerstone reagent in synthetic organic chemistry, valued for its role as a precursor in a multitude of reactions, most notably the Fischer indole synthesis. This guide provides a technical deep-dive into the commercial landscape of this vital compound, its principal applications, and the best practices for its handling and use, ensuring both safety and scientific integrity in your research endeavors.

Part 1: Strategic Sourcing of this compound

The purity and reliability of this compound are paramount, directly influencing reaction yields, impurity profiles, and the reproducibility of synthetic protocols. A careful evaluation of commercial suppliers is therefore the first step toward successful experimentation.

Leading Commercial Suppliers for Research Applications

Several reputable suppliers cater to the research and pharmaceutical development sectors, each with distinct offerings and strengths:

-

Sigma-Aldrich (now part of Merck): A global leader in research chemicals, offering extensive product documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Their products are widely cited in scientific literature, reflecting a high degree of trust within the research community.

-

Thermo Fisher Scientific (including the Alfa Aesar and Acros Organics brands): A major distributor with a vast portfolio of chemicals. They are known for their robust supply chain and comprehensive technical support, providing researchers with reliable access to high-quality reagents.[1]

-

TCI (Tokyo Chemical Industry): A specialized supplier with a strong reputation for high-purity organic reagents. TCI often provides detailed analytical data, making them a preferred choice for sensitive synthetic applications.

-

Santa Cruz Biotechnology (SCBT): A supplier that provides a wide array of biochemicals and reagents for life science research, including this compound.[2]

-

AK Scientific, Inc. (AKSci): A supplier of building blocks and intermediates to the research community, offering a range of quantities.

-

SD Fine-Chem Limited (SDFCL): A manufacturer and supplier of laboratory and fine chemicals, serving various research and industrial needs.

Comparative Analysis of Supplier Specifications

Choosing a supplier involves a multi-faceted decision process. The following table summarizes key specifications from leading vendors to facilitate an informed choice.

| Supplier | Typical Purity | Available Quantities | Key Documentation | Noteworthy Features |

| Sigma-Aldrich | 99%[3] | 10 g, 50 g | CoA, SDS[3] | Extensive application notes and literature references. |

| Thermo Fisher Scientific | ≥98.5% (HPLC)[4] | 10 g | CoA, SDS, Specification Sheet[4][5] | Multiple brands (Alfa Aesar, Acros Organics) under one umbrella.[1] |

| TCI America | >98.0% (HPLC)[6] | 5 g, 25 g | CoA, SDS, Analytical Charts | Known for high-purity grades suitable for demanding syntheses. |

| Santa Cruz Biotechnology | Information not readily available | Contact for details | CoA, SDS | Broad portfolio for biochemical and proteomics research.[2] |

| AK Scientific, Inc. | Soluble in water | 5 g, 25 g, 100 g, 500 g[7] | SDS, CoA (on request)[7] | Offers a wide range of package sizes.[7] |

| SD Fine-Chem Limited | For Synthesis Grade | 25 g | SDS | Focus on laboratory reagents. |

Part 2: Core Applications in Synthetic Chemistry

The utility of this compound is centered on its hydrazine moiety, which serves as a powerful nucleophile and a key component in the construction of nitrogen-containing heterocycles.

The Fischer Indole Synthesis: A Foundational Reaction

The most prominent application of this compound is its use in the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[8][9] This acid-catalyzed cyclization of an arylhydrazone (formed from the reaction of 4-bromophenylhydrazine with an aldehyde or ketone) is one of the most reliable and versatile methods for preparing substituted indoles.[8][10] The resulting bromo-substituted indole is particularly valuable as the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

-

Hydrazone Formation: 4-Bromophenylhydrazine reacts with an aldehyde or ketone to form the corresponding 4-bromophenylhydrazone.[8]

-

Tautomerization: The hydrazone isomerizes to its enamine tautomer.[8]

-

[11][11]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement of the enamine occurs, leading to the formation of a di-imine intermediate.[8]

-

Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.[8]

Experimental Workflow: Fischer Indole Synthesis

Caption: Generalized workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-indole

This protocol is a representative example of the Fischer indole synthesis.

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add a suitable base, such as sodium acetate (1.1 eq), to neutralize the hydrochloride salt.

-

To this mixture, add acetone (1.05 eq) dropwise.

-

Stir the reaction at room temperature and monitor the formation of the hydrazone by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Once the hydrazone formation is complete, add a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.

-

Heat the reaction mixture to reflux and continue to monitor by TLC until the starting hydrazone is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-bromo-2-methyl-1H-indole.

-

Self-Validating System: The integrity of this protocol is maintained by in-process controls. TLC analysis at each stage confirms the progression of the reaction. The final product's structure and purity must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.

Part 3: Safety, Handling, and Storage

A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice.

Hazard Identification and Personal Protective Equipment (PPE):

-

Hazards: this compound is classified as causing severe skin burns and eye damage.[3][5][12] It can be harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

Safe Handling and Storage:

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13] Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

Logical Framework: From Procurement to Application

Caption: A logical progression from sourcing to validated synthesis.

References

- 1. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 622-88-8 this compound AKSci A011 [aksci.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. This compound | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Guide to the Stability and Storage of 4-Bromophenylhydrazine Hydrochloride for Research and Development

Introduction

4-Bromophenylhydrazine hydrochloride (CAS No. 622-88-8) is a pivotal reagent and intermediate in synthetic organic chemistry.[1] Its applications are extensive, ranging from the synthesis of complex heterocyclic structures to its use as a reagent in the preparation of pharmacologically active molecules, including acylsulfonamides and indolo[3,2-d][2]benzazepine derivatives.[3] The integrity of this compound is paramount for the success of these sensitive synthetic applications. Degradation can lead to inconsistent reaction yields, the formation of unwanted byproducts, and compromised purity of the final product. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for verifying its integrity over time.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies.

| Property | Value | Source(s) |

| CAS Number | 622-88-8 | [3][4] |

| Molecular Formula | C₆H₇BrN₂·HCl | [4][5] |

| Molecular Weight | 223.50 g/mol | [4] |

| Appearance | White to light gray, cream, or brown crystalline powder. | [3][4][6] |

| Melting Point | 220-230 °C with decomposition. | [3][7] |

| Solubility | Soluble in water. | [3][8] |

| Sensitivity | Air sensitive, hygroscopic (moisture sensitive). | [3][4] |

Section 2: Chemical Stability and Degradation Profile

While safety data sheets often state that this compound is "stable under normal conditions," this statement requires significant qualification for a research context.[2] The hydrazine moiety is inherently reactive, making the compound susceptible to degradation from multiple environmental factors.

Key Factors Influencing Degradation

-

Atmospheric Oxidation: The compound is designated as air-sensitive.[4] The nitrogen atoms in the hydrazine group possess lone pairs of electrons that are susceptible to oxidation by atmospheric oxygen. This oxidative degradation is a primary pathway for impurity formation and is often catalyzed by trace metals.

-

Hygroscopicity and Hydrolysis: The material is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] The presence of water can accelerate degradation pathways and physically alter the crystalline solid, leading to clumping and handling difficulties.

-

Thermal Stress: While the compound decomposes at a high temperature (above 220 °C), prolonged exposure to excess heat, even at temperatures well below its melting point, can promote slow degradation.[2][9] Storage in heated stockrooms or areas exposed to direct sunlight should be strictly avoided.

-

Chemical Incompatibilities: Strong oxidizing agents and bases are incompatible with this compound.[2][9]

-

Strong Oxidizing Agents: Will react vigorously, leading to rapid and potentially hazardous decomposition.

-

Bases: Will deprotonate the hydrochloride salt to the free base, which is generally less stable and more susceptible to oxidation than its salt form.

-

-

Photostability: While not always highlighted, aromatic hydrazine derivatives can be sensitive to light. As a precautionary measure, exposure to UV and high-intensity visible light should be minimized to prevent photochemical degradation.

Hazardous Decomposition Products

When subjected to intense heat or fire, the compound can decompose to release a variety of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[2][9]

Section 3: Recommended Storage and Handling Protocols

The primary objective for storing this compound is the rigorous exclusion of atmospheric oxygen and moisture. The following protocols are designed to maintain the compound's purity and ensure user safety.

Optimal Storage Conditions